trans-Ned-19 Methyl Ester
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Overview
Description
trans-Ned-19 Methyl Ester: is a synthetic compound with the molecular formula C31H33FN4O3 and a molecular weight of 528.617 g/mol . It is known for its role as a potent and selective antagonist of the endogenous calcium channel opener nicotinic acid adenine dinucleotide phosphate (NAADP), thereby reducing the normal NAADP-mediated calcium flux without blocking calcium channels directly .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of trans-Ned-19 Methyl Ester typically involves the transesterification process. Transesterification is the conversion of one ester into another through the exchange of -OR groups. This reaction can be performed under either acidic or basic conditions . Under basic conditions, an alkoxide ion performs nucleophilic addition upon the ester, resulting in a tetrahedral intermediate, which then undergoes elimination to give the final ester .
Industrial Production Methods: Industrial production of this compound may involve large-scale transesterification processes, where the ester is placed in a large excess of an alcohol along with the presence of either an acid or a base to drive the reaction forward .
Chemical Reactions Analysis
Types of Reactions: trans-Ned-19 Methyl Ester primarily undergoes transesterification reactions. This involves the exchange of the organic functional group R″ of an ester with the organic group R’ of an alcohol .
Common Reagents and Conditions:
Basic Conditions: Sodium ethoxide (NaOCH2CH3) is commonly used as a reagent.
Acidic Conditions: Strong acids like sulfuric acid (H2SO4) can catalyze the reaction by donating a proton to the carbonyl group.
Major Products: The major products of these reactions are different esters and alcohols, depending on the specific reagents and conditions used .
Scientific Research Applications
trans-Ned-19 Methyl Ester has a wide range of applications in scientific research:
Mechanism of Action
trans-Ned-19 Methyl Ester exerts its effects by acting as an antagonist of the NAADP receptor. It blocks NAADP signaling, thereby inhibiting calcium release from lysosomes . The mechanism involves the binding of this compound to the NAADP receptor, preventing the normal NAADP-mediated calcium flux .
Comparison with Similar Compounds
cis-Ned-19: Another isomer of Ned-19, but with a significantly lower potency compared to trans-Ned-19.
Fatty Acid Methyl Esters (FAMEs): Used in biodiesel production, but differ in their applications and chemical properties.
Uniqueness: trans-Ned-19 Methyl Ester is unique due to its high selectivity and potency as an NAADP receptor antagonist, making it a valuable tool in research related to calcium signaling .
Properties
Molecular Formula |
C31H33FN4O3 |
---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
methyl (1R,3S)-1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C31H33FN4O3/c1-38-28-12-11-20(17-21(28)19-35-13-15-36(16-14-35)27-10-6-4-8-24(27)32)29-30-23(18-26(34-29)31(37)39-2)22-7-3-5-9-25(22)33-30/h3-12,17,26,29,33-34H,13-16,18-19H2,1-2H3/t26-,29+/m0/s1 |
InChI Key |
NBQAXYMLTXNBOS-LITSAYRRSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2C3=C(C[C@H](N2)C(=O)OC)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)OC)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F |
Origin of Product |
United States |
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